molecular formula C9H6F2O3 B13422218 3-(2,6-Difluorophenyl)-2-oxopropanoic acid

3-(2,6-Difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13422218
M. Wt: 200.14 g/mol
InChI Key: IDRZKSMSEYLLQU-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the Claisen condensation, where 2,6-difluorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2,6-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the oxopropanoic acid moiety can participate in various biochemical reactions. These interactions can modulate cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.

    3-(2,6-Difluorophenyl)-2-oxobutanoic acid: Similar structure with an additional carbon in the oxoacid chain.

    2,6-Difluorobenzaldehyde: Precursor in the synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

IDRZKSMSEYLLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F

Origin of Product

United States

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